Triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate

描述

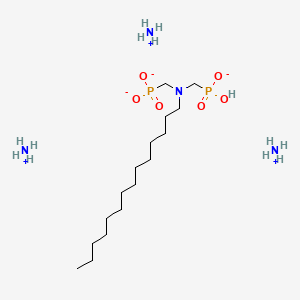

Triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate (CAS: Not explicitly listed in evidence, but structurally related to compounds in and ) is a bisphosphonate derivative featuring a tetradecyl (C14) alkyl chain and an ammonium counterion. Its structure consists of a central imino group bridging two methylene-linked phosphonate moieties, with the tetradecyl chain imparting significant lipophilicity. This compound belongs to a broader class of organophosphonates, which are widely studied for applications in corrosion inhibition, water treatment, and biomedical fields due to their metal-chelating and hydrolytic stability properties .

属性

CAS 编号 |

94202-01-4 |

|---|---|

分子式 |

C16H46N4O6P2 |

分子量 |

452.5 g/mol |

IUPAC 名称 |

triazanium;hydroxy-[[phosphonatomethyl(tetradecyl)amino]methyl]phosphinate |

InChI |

InChI=1S/C16H37NO6P2.3H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);3*1H3 |

InChI 键 |

MJUYFNHMZWLUGQ-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] |

产品来源 |

United States |

准备方法

Reaction of Dialkyl Phosphites with Dihalomethanes in Polar Aprotic Solvents

-

- Dialkyl phosphite (e.g., diethyl phosphite)

- Dihalomethane (commonly dichloromethane or dibromomethane)

- Strong base (e.g., sodium hydride, potassium hydride, sodium ethoxide)

- Polar aprotic solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide, acetonitrile)

- Temperature range: 25–60 °C

- Reaction time: Several hours to days depending on solvent and conditions

-

- Suspend a strong base in a polar aprotic solvent such as tetrahydrofuran or N,N-dimethylformamide.

- Add dialkyl phosphite to generate the phosphite anion via deprotonation.

- Introduce dichloromethane or dibromomethane slowly to the reaction mixture.

- Stir and heat the mixture to promote the formation of the tetraalkyl methylenebisphosphonate intermediate.

- Isolate the product by extractive work-up and vacuum distillation.

-

- Use of polar aprotic solvents significantly increases reaction rate and yield compared to traditional methods using only dichloromethane as solvent.

- Sodium hydride is preferred as the base for efficient anion generation.

- The mole ratio of base to dialkyl phosphite is preferably slightly greater than one to ensure complete deprotonation.

- The ratio of dichloromethane to dialkyl phosphite is typically between 1:2 and 2:1, with stoichiometric amounts favored.

| Parameter | Preferred Range/Value |

|---|---|

| Base | Sodium hydride (preferred) |

| Solvent | N,N-dimethylformamide (preferred) |

| Temperature | 25–60 °C |

| Base:Dialkyl phosphite molar ratio | ≥1 (slight excess base preferred) |

| Dichloromethane:Dialkyl phosphite molar ratio | 1:2 to 2:1 (stoichiometric preferred) |

| Reaction time | Hours to days (reduced with polar aprotic solvents) |

Use of Dibromomethane with Tri-secondary Alkyl Phosphites

-

- Tri-secondary alkyl phosphite (R = secondary alkyl, 3–4 carbons)

- Dibromomethane as the halomethane reagent

- Heating at 100–200 °C

- Batch or continuous reaction setup

-

- Heat tri-secondary alkyl phosphite with dibromomethane at elevated temperatures.

- The reaction proceeds to form tetra-secondary alkyl methylenediphosphonates with high yields and short reaction times.

- By-products such as secondary alkyl bromides are removed by fractionation and can be recycled.

- Hydrolysis of the esters yields the corresponding methylenediphosphonic acid derivatives.

-

- Dibromomethane is more reactive than dichloromethane, leading to higher yields and shorter reaction times.

- The presence of bromine atoms in the dihalomethane is critical; dichloromethane and chlorobromomethane are less reactive.

- The reaction can be adapted to continuous flow processes for industrial scalability.

| Parameter | Preferred Range/Value |

|---|---|

| Phosphite | Tri-secondary alkyl phosphite |

| Halomethane | Dibromomethane (preferred) |

| Temperature | 100–200 °C |

| Reaction mode | Batch or continuous |

| Yield | Exceedingly high |

- After synthesis of the methylenebisphosphonate ester intermediate, neutralization with ammonia or ammonium salts can yield the triammonium hydrogen salt form.

- The tetradecylimino substituent is introduced via reaction of the bisphosphonate intermediate with appropriate amine derivatives containing the tetradecyl chain, typically through nucleophilic substitution or condensation reactions.

- Purification is achieved by crystallization or ion-exchange techniques to isolate the triammonium hydrogen salt.

| Method | Reagents | Solvent/Conditions | Advantages | Yield/Notes |

|---|---|---|---|---|

| Dialkyl phosphite + dichloromethane in polar aprotic solvent | Diethyl phosphite, dichloromethane, sodium hydride | N,N-dimethylformamide, 25–60 °C, hours to days | Improved rate and yield with polar aprotic solvents | Moderate to good yields (~50% or higher) |

| Tri-secondary alkyl phosphite + dibromomethane | Tri-secondary alkyl phosphite, dibromomethane | 100–200 °C, batch or continuous | High yield, short reaction time | Exceedingly high yields |

| Neutralization and amination | Methylenebisphosphonate esters, ammonia, tetradecyl amine derivatives | Standard aqueous or organic solvents | Formation of triammonium hydrogen salt with tetradecylimino group | Dependent on purity of intermediates |

- The choice of halomethane reagent significantly affects reaction efficiency; dibromomethane is superior to dichloromethane for secondary alkyl phosphites.

- Polar aprotic solvents enhance nucleophilicity and stabilize intermediates, leading to faster reactions and higher yields.

- Strong bases such as sodium hydride are essential for generating the reactive phosphite anion.

- Reaction temperature and stoichiometry must be carefully controlled to optimize product formation and minimize side reactions.

- The final ammonium salt form requires careful purification to ensure the desired triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate is obtained with high purity.

The preparation of triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate involves multi-step synthesis starting from dialkyl or tri-secondary alkyl phosphites and halomethane reagents under basic conditions in polar aprotic solvents. Advances in solvent choice and halomethane selection have improved reaction rates and yields. Subsequent amination and neutralization steps yield the target ammonium salt. These methods are supported by diverse research findings and patent literature, providing a robust framework for the synthesis of this compound.

化学反应分析

Types of Reactions

Triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various phosphonate and amine derivatives, which have different chemical and physical properties compared to the parent compound .

科学研究应用

Basic Information

- Molecular Formula : CHNOP

- Molecular Weight : 452.5 g/mol

- CAS Number : 94202-01-4

- Hydrogen Bond Donor Count : 4

- Hydrogen Bond Acceptor Count : 7

- Rotatable Bond Count : 16

Structural Characteristics

The compound contains a tetradecylimino group which contributes to its amphiphilic nature, making it useful in various applications, particularly in drug delivery systems.

Medicinal Chemistry

Triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate has been explored for its ability to enhance the efficacy of drugs through prodrug strategies. For instance, studies have shown that phosphonates can improve cellular uptake and bioavailability of therapeutic agents.

Case Study: Prodrug Strategies

Research indicates that modifying phosphonate compounds into prodrugs can significantly increase their potency. A notable example includes the tris-pivaloyloxymethyl prodrugs of phosphinophosphonates, which exhibited enhanced activity in stimulating T cell proliferation compared to their unmodified counterparts .

Drug Delivery Systems

The compound's amphiphilic properties allow it to be utilized in nanoparticle-based drug delivery systems. These systems can target specific cells, improving the therapeutic index of drugs.

Data Table: Drug Delivery Applications

| Therapeutic Agent | Indication | Delivery System |

|---|---|---|

| Doxorubicin | Cancer | PEG-stabilized liposomes |

| Amphotericin B | Fungal infections | Liposomal formulation |

| Interferon α-2b | Hepatitis C | PEGylated nanoparticles |

This table illustrates how similar compounds are used in drug delivery systems to enhance therapeutic outcomes.

Environmental Science

Research has also focused on the environmental applications of phosphonates, including their role in chelation processes for heavy metal removal from wastewater.

Case Study: Heavy Metal Chelation

In studies involving wastewater treatment, phosphonates have been shown to effectively bind with heavy metals, facilitating their removal from contaminated water sources. The binding efficiency and selectivity of triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate make it a candidate for further exploration in environmental remediation technologies.

作用机制

The mechanism of action of triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, enzymes, and other biomolecules, affecting their function and activity. The diphosphonate groups play a crucial role in these interactions, facilitating the binding and modulation of target molecules.

相似化合物的比较

生物活性

Triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate, a phosphonate compound, has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and therapeutic applications based on diverse literature sources.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes two phosphonate groups linked by a methylene bridge and a tetradecyl chain. This lipophilic nature is significant in its interaction with biological membranes and cellular components.

Anticancer Properties

Research indicates that triammonium hydrogen diphosphonates exhibit anticancer activity through various mechanisms:

- Inhibition of Tumor Growth: Studies have shown that bisphosphonates can inhibit tumor cell proliferation in various cancers, including breast cancer and prostate cancer. This is attributed to their ability to induce apoptosis in malignant cells and inhibit angiogenesis .

- Immune Modulation: The compound enhances the activity of γδ T cells, which play a crucial role in tumor surveillance. The activation of these immune cells leads to increased recognition and destruction of cancerous cells .

Antithrombotic Effects

The compound's potential as an antithrombotic agent has been explored:

- Mechanism of Action: It appears to inhibit platelet aggregation, making it useful in preventing thromboembolic events. This property is particularly beneficial in conditions such as unstable angina and deep vein thrombosis .

- Clinical Applications: The use of phosphonates in managing thrombotic complications post-surgery has been documented, suggesting their role in improving patient outcomes in vascular surgeries .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A (2008) | Investigate anticancer effects | Demonstrated significant reduction in tumor size in animal models treated with triammonium hydrogen diphosphonate. |

| Study B (2017) | Evaluate antithrombotic properties | Found that the compound effectively reduced platelet aggregation in vitro and improved blood flow in animal models. |

The biological activity of triammonium hydrogen diphosphonate is mediated through several biochemical pathways:

- Inhibition of Farnesyl Pyrophosphate Synthase: This enzyme plays a critical role in the mevalonate pathway, which is essential for cell growth and survival. By inhibiting this enzyme, the compound disrupts the synthesis of key molecules needed for cancer cell proliferation .

- Modulation of Immune Response: The activation of γδ T cells enhances the immune response against tumors, suggesting a dual role in both direct cytotoxicity and immune system enhancement .

常见问题

Q. What are the established synthetic routes for triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate, and how can reaction conditions be optimized?

The compound is synthesized via a Mannich-type reaction involving formaldehyde, 1-tetradecanamine (tetradecylamine), and phosphorous acid. Key steps include:

- Step 1 : Condensation of tetradecylamine with formaldehyde to form the bis(methylene)imino intermediate.

- Step 2 : Phosphorylation using phosphorous acid under controlled pH (4–6) and temperature (70–90°C) to ensure selective formation of the diphosphonate moiety.

- Step 3 : Neutralization with ammonium hydroxide to yield the triammonium salt.

Optimization involves adjusting molar ratios (e.g., 1:2:2 for amine:formaldehyde:phosphorous acid) and reaction time (6–12 hours) to maximize yield (>75%) while minimizing byproducts like unreacted phosphonate precursors .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- FT-IR : Identify P=O stretching (1150–1250 cm⁻¹) and P–O–C vibrations (950–1050 cm⁻¹).

- NMR : ¹H NMR (δ 1.2–1.4 ppm for tetradecyl chain CH₂; δ 3.1–3.3 ppm for methylene bridges) and ³¹P NMR (δ 18–22 ppm for phosphonate groups).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, focusing on hydrogen bonding between ammonium ions and phosphonate oxygens .

Q. How can purity and stoichiometry be validated?

- Elemental analysis : Verify C, H, N, and P content (theoretical values: C 47.8%, H 9.3%, N 3.5%, P 15.4%).

- ICP-OES : Quantify ammonium ions (NH₄⁺) and phosphorus to confirm a 3:1 NH₄⁺:diphosphonate ratio.

- HPLC : Use ion-pair chromatography with a tetramethylammonium hydroxide-based mobile phase (pH 7.2) for separation and quantification .

Advanced Research Questions

Q. How does the compound’s thermal stability affect its application in high-temperature materials?

- TGA/DSC : Thermal decomposition begins at ~250°C, with a major weight loss at 300–350°C corresponding to breakdown of the tetradecyl chain.

- Applications : Stable below 200°C, making it suitable for flame-retardant coatings or metal-organic frameworks (MOFs) requiring moderate thermal resistance. Compare with sodium analogs (e.g., tetrasodium salts), which degrade at lower temperatures (~220°C) due to weaker ionic interactions .

Q. What methodologies resolve contradictions in ligand coordination behavior across studies?

Discrepancies in coordination modes (e.g., monodentate vs. bidentate binding) arise from pH-dependent protonation of phosphonate groups. To address this:

Q. How can computational modeling predict the compound’s behavior in biological systems?

- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers, leveraging the tetradecyl chain’s hydrophobicity.

- DFT calculations : Predict binding affinities for calcium ions (relevant to bone-targeting applications) and compare with methylene diphosphonate derivatives (e.g., ⁹⁹Tc-MDP used in bone scintigraphy) .

Q. What advanced analytical techniques quantify trace impurities in industrial-grade batches?

- LC-MS/MS : Detect residual formaldehyde (<10 ppm) or unreacted tetradecylamine using MRM transitions (e.g., m/z 31→29 for formaldehyde).

- ²⁹Si NMR : Identify silica-based contaminants from reactor vessels (δ −90 to −120 ppm) .

Methodological Considerations

Q. What protocols ensure safe handling and storage?

Q. How does the compound’s hydrophobicity influence its use in surfactant or micelle studies?

- CMC determination : Use surface tension measurements (drop volume method) or fluorescence probing (pyrene excimer formation). The tetradecyl chain lowers CMC to ~0.1 mM, making it suitable for drug delivery systems.

- TEM/DLS : Characterize micelle size (10–50 nm) and stability in physiological buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。